tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate
Description
Chemical Nomenclature and Structural Features
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex multi-ring architecture. The compound bears the Chemical Abstracts Service registry number 1448854-71-4 and is catalogued in the PubChem database under the compound identification number 86277309. Alternative nomenclature variations documented in chemical databases include tert-butyl 4-((6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidine-1-carboxylate and tert-butyl 4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxylate, demonstrating the flexibility in representing the same molecular connectivity.
The molecular structure encompasses several distinct chemical moieties that contribute to its overall properties and biological activity. The core piperidine ring system serves as the central scaffold, bearing an amino substituent at the 4-position that forms a crucial linkage to the pyrimidine heterocycle. The trifluoromethyl group positioned at the 6-position of the pyrimidine ring represents a significant structural feature, as fluorinated substituents are known to enhance metabolic stability and influence molecular interactions with biological targets. The tert-butyl carbamate functionality at the 1-position of the piperidine ring serves as a protecting group commonly employed in pharmaceutical synthesis, providing both synthetic versatility and potential for controlled release of active compounds.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁F₃N₄O₂ |
| Molecular Weight | 346.35 g/mol |
| Chemical Abstracts Service Number | 1448854-71-4 |
| PubChem Compound Identification | 86277309 |
| Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(F)(F)F |
| International Chemical Identifier Key | GOLWDPOLOHUPLA-UHFFFAOYSA-N |
The three-dimensional architecture of the molecule reveals important conformational preferences that influence its biological activity. The piperidine ring adopts a chair conformation typical of six-membered saturated heterocycles, positioning the amino substituent in an equatorial orientation that facilitates optimal geometry for hydrogen bonding interactions with the pyrimidine nitrogen atoms. The trifluoromethyl group introduces significant electronic effects due to the high electronegativity of fluorine atoms, creating a localized electron-withdrawing environment that modulates the electronic distribution throughout the pyrimidine system.
Historical Context and Research Significance
The development of this compound reflects broader trends in pharmaceutical research toward incorporating fluorinated building blocks and complex heterocyclic systems. The compound was first synthesized and documented in chemical databases in 2014, representing a relatively recent addition to the arsenal of pharmaceutical intermediates. Its emergence coincides with increased recognition of the importance of trifluoromethyl-containing compounds in drug discovery, as these moieties have been shown to significantly enhance the biological activity and pharmacokinetic properties of therapeutic agents.
The research significance of this compound extends beyond its individual properties to encompass its role as a representative example of contemporary synthetic methodology in medicinal chemistry. The synthetic approaches developed for preparing trifluoromethylpyrimidine derivatives have evolved significantly since the 1990s, with modern methods focusing on efficient chlorine-fluorine exchange reactions and direct trifluoromethylation procedures. These methodological advances have enabled the practical synthesis of compounds like this compound on scales suitable for pharmaceutical development and research applications.
The historical context of fluorinated pharmaceutical compounds reveals a trajectory of increasing sophistication in molecular design. Early fluorinated drugs were primarily developed through empirical modification of existing compounds, but contemporary approaches, exemplified by compounds such as this piperidine-pyrimidine hybrid, represent rational design strategies based on detailed understanding of structure-activity relationships. The incorporation of trifluoromethyl groups has become particularly prevalent in pharmaceutical development due to their ability to modulate lipophilicity, metabolic stability, and binding affinity while maintaining acceptable physicochemical properties for oral administration.
Research investigations involving this compound have contributed to understanding the broader class of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, which have emerged as important scaffolds for developing G protein-coupled receptor 119 agonists. These studies have demonstrated that the specific positioning and nature of substituents on both the piperidine and pyrimidine rings critically influence biological activity, providing valuable insights for future drug design efforts.
Thematic Relevance in Organic and Medicinal Chemistry
The thematic significance of this compound extends across multiple domains of chemical research, serving as an exemplar of modern synthetic organic chemistry principles and medicinal chemistry applications. In the context of organic synthesis, this compound illustrates the successful integration of protecting group chemistry, heterocyclic synthesis, and fluorine chemistry within a single molecular framework. The tert-butyl carbamate functionality demonstrates the application of modern protecting group strategies that enable selective manipulation of complex molecules while maintaining synthetic efficiency and yielding products with appropriate stability profiles.
The relevance of this compound in medicinal chemistry research stems from its structural features that address multiple contemporary challenges in pharmaceutical development. The piperidine ring system provides a versatile scaffold that can accommodate diverse substitution patterns while maintaining favorable pharmacokinetic properties. The incorporation of the trifluoromethyl group addresses the ongoing need for compounds with enhanced metabolic stability and improved binding characteristics, as fluorinated compounds often exhibit superior pharmacological profiles compared to their non-fluorinated analogs.
Contemporary research in medicinal chemistry has increasingly focused on the development of compounds that can selectively modulate specific biological targets while minimizing off-target effects. The structural architecture of this compound embodies this approach through its combination of hydrogen bond donors and acceptors, hydrophobic regions, and electronically distinct domains that can engage in specific interactions with biological macromolecules. Studies of related compounds have demonstrated that modifications to the trifluoromethyl substitution pattern and the nature of the linking group between the piperidine and pyrimidine rings can significantly influence both potency and selectivity for various biological targets.
| Research Application | Structural Feature | Functional Significance |
|---|---|---|
| G Protein-Coupled Receptor Modulation | Piperidine-pyrimidine linkage | Provides optimal geometry for receptor binding |
| Metabolic Stability Enhancement | Trifluoromethyl substitution | Resists metabolic degradation |
| Synthetic Versatility | tert-Butyl carbamate group | Enables selective deprotection and further functionalization |
| Solubility Optimization | Heterocyclic nitrogen atoms | Provides sites for salt formation and pH-dependent solubility |
The compound also serves as an important case study in the application of computational chemistry methods to pharmaceutical research. The complex electronic structure resulting from the combination of electron-rich nitrogen heterocycles and the electron-withdrawing trifluoromethyl group provides an ideal system for testing and validating theoretical models of molecular properties and biological activity. Conformational studies of related compounds have revealed that the spatial relationship between the piperidine and pyrimidine rings significantly influences binding interactions, providing insights that guide the design of next-generation therapeutic compounds.
Properties
IUPAC Name |
tert-butyl 4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O2/c1-14(2,3)24-13(23)22-6-4-10(5-7-22)21-12-8-11(15(16,17)18)19-9-20-12/h8-10H,4-7H2,1-3H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLWDPOLOHUPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
- Reagents : 4-chloro-6-(trifluoromethyl)pyrimidine and tert-butyl 4-aminopiperidine-1-carboxylate.
- Solvent : Ethanol or other suitable polar solvents that support nucleophilic substitution.
- Temperature : Reflux conditions are typically employed to drive the reaction to completion.
- Catalysts/Additives : Sometimes bases such as triethylamine or potassium carbonate are added to neutralize the hydrochloric acid generated and to promote nucleophilicity.
- Reaction Time : Several hours (typically 4–12 hours) depending on scale and reaction kinetics.
The reaction mechanism involves the nucleophilic amine attacking the electron-deficient pyrimidine ring at the 4-position, displacing the chlorine atom and forming the C–N bond to yield the target compound with high regioselectivity.
Purification and Yield
- The crude product is generally purified by standard chromatographic techniques such as silica gel column chromatography or recrystallization.
- Yields reported in literature for this step are moderate to high, typically ranging from 65% to 85%, depending on reaction scale and purity of starting materials.
Alternative Synthetic Routes and Optimization
While the nucleophilic aromatic substitution is the predominant method, patent literature suggests alternative routes involving the preparation of lactone intermediates or diazabicyclo ring systems that can be further functionalized to yield related piperidine derivatives. However, these methods are more complex and less direct for the specific compound .
Optimization efforts in industrial settings focus on:
- Using continuous flow reactors to improve heat and mass transfer.
- Employing automated systems to control reaction parameters precisely.
- Enhancing purification steps to maximize product purity and minimize solvent use.
These improvements aim to scale up the synthesis efficiently while maintaining high yield and reproducibility.
Reaction Analysis and Chemical Considerations
| Aspect | Description |
|---|---|
| Reaction Type | Nucleophilic aromatic substitution (SNAr) |
| Key Functional Groups | Pyrimidine ring with trifluoromethyl substituent; Boc-protected piperidine amine |
| Selectivity | High regioselectivity for substitution at the 4-position of pyrimidine |
| Protecting Group Stability | Boc group remains stable under reflux and basic conditions used in the reaction |
| Common Side Reactions | Minimal; possible hydrolysis or deprotection under harsh acidic conditions avoided |
| Purification Methods | Column chromatography, recrystallization |
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| 1 | 4-chloro-6-(trifluoromethyl)pyrimidine + tert-butyl 4-aminopiperidine-1-carboxylate | Formation of C–N bond via SNAr | Reflux in ethanol, base added |
| 2 | Workup and purification | Isolation of tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate | Chromatography or recrystallization |
| 3 | Optional: Scale-up optimization | Improved yield and purity | Continuous flow, automated reactors |
Research Findings and Practical Notes
- The trifluoromethyl substituent on the pyrimidine ring enhances the electrophilicity of the 4-position, facilitating nucleophilic substitution.
- The Boc protecting group on the piperidine nitrogen is crucial for preventing unwanted side reactions and enabling selective functionalization.
- Reaction conditions must be carefully controlled to prevent deprotection or degradation of sensitive functional groups.
- Industrial synthesis benefits from process intensification techniques such as flow chemistry to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the trifluoromethyl pyrimidine moiety demonstrate promising anticancer properties. For instance, studies have shown that derivatives of trifluoromethyl pyrimidines exhibit activity against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. The mechanism of action often involves apoptosis induction and cell cycle arrest, which are critical for inhibiting tumor growth .
Antifungal Activity
The compound has been evaluated for its antifungal properties against several pathogens. In vitro tests revealed that certain derivatives exhibited significant antifungal activity against species such as Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest that the compound could serve as a lead for developing new antifungal agents .
Insecticidal Properties
In addition to its antifungal applications, the compound has shown moderate insecticidal activity against pests like Mythimna separata and Spodoptera frugiperda. This aspect highlights its potential use in agricultural settings as a biopesticide .
The biological activities of tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate can be summarized as follows:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor cell proliferation | |
| Antifungal | Effective against multiple fungal pathogens | |
| Insecticidal | Moderate activity against agricultural pests |
Case Study 1: Cancer Cell Line Evaluation
A study investigated the effects of this compound on breast cancer cell lines. It was found that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity in the low micromolar range. The study concluded that this compound could be a candidate for further development as an anticancer agent.
Case Study 2: Neuroprotective Effects
Preliminary research has suggested neuroprotective properties of this compound. In models simulating neurodegenerative diseases, treatment with this compound resulted in reduced oxidative stress and inflammation in neuronal cells. This effect positions the compound as a potential therapeutic option for conditions such as Alzheimer's disease.
Mechanism of Action
The compound exerts its effects by inhibiting specific molecular targets involved in cancer cell proliferation and survival. It binds to and inhibits the activity of certain enzymes and signaling pathways that are crucial for the growth and survival of cancer cells. This leads to the induction of apoptosis (programmed cell death) and inhibition of tumor growth.
Comparison with Similar Compounds
Substituent Variations in Piperidine Derivatives
The following table highlights key structural and functional differences between the target compound and analogs:
Key Observations :
- Trifluoromethyl vs. Cyclopropylamino: The trifluoromethyl group in the target compound increases electronegativity and lipophilicity compared to the cyclopropylamino group in the analog from . This difference likely enhances metabolic stability and bioavailability in drug design .
- Pyrimidine vs.
Physical and Chemical Properties
Pharmacological and Industrial Relevance
The trifluoromethylpyrimidine moiety in the target compound is a hallmark of modern medicinal chemistry, often employed to optimize drug candidates for improved target engagement and pharmacokinetics. In contrast, cyclopropylamino or pyridine-substituted analogs (Evidences 7 and 2) may serve narrower roles due to reduced electronic or steric effects .
Biological Activity
Tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally related to various piperidine derivatives, which are known for their diverse pharmacological properties, including anticancer and neuroprotective effects.
- Molecular Formula : C14H19F3N4O2
- Molecular Weight : 288.31 g/mol
- CAS Number : 571188-59-5
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including protein kinases and other enzymes involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated in various cancer cell lines, demonstrating significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal) | 10.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 8.3 | Inhibition of cell proliferation |
| A549 (lung cancer) | 12.0 | Modulation of cell cycle progression |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence that this compound may exhibit neuroprotective effects. Research indicates that similar piperidine derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
-
Study on GSK-3β Inhibition :
A study focused on pyrimidine-based inhibitors demonstrated that modifications similar to those in this compound could enhance metabolic stability while maintaining potent inhibition of GSK-3β, a key target in Alzheimer's disease therapy . -
Structure-Activity Relationship (SAR) :
Research investigating the SAR of piperidine derivatives has shown that the presence of specific functional groups, such as trifluoromethyl and tert-butyl moieties, significantly influences biological activity. Compounds with these groups exhibited improved binding affinity and selectivity towards their targets . -
Cytotoxicity Profiles :
Comparative studies revealed that compounds structurally related to this compound displayed varying degrees of cytotoxicity across different cancer cell lines. The structure's influence on cytotoxicity was attributed to the electronic properties imparted by the trifluoromethyl group .
Q & A
Q. What are the key considerations for synthesizing tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves coupling a pyrimidinylamine derivative with a tert-butyl piperidine carboxylate precursor. Key steps include:
- Amination : Reacting 4-chloro-6-(trifluoromethyl)pyrimidine with a piperidine-4-amine intermediate under basic conditions (e.g., NaH in THF) to form the pyrimidin-4-ylamino linkage .
- Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
- Purification : Use silica gel column chromatography (ethyl acetate/hexane gradients) to isolate the product .
- Critical Note : Monitor reaction progress via TLC and confirm intermediates via LC-MS to avoid side reactions (e.g., over-alkylation).
Q. How can researchers effectively purify this compound post-synthesis?
- Methodological Answer : Purification strategies include:
- Column Chromatography : Optimize solvent systems (e.g., 20–40% ethyl acetate in hexane) to separate polar impurities .
- Recrystallization : Use solvents like dichloromethane/hexane mixtures to improve crystalline purity .
- HPLC : For high-purity requirements (>98%), employ reverse-phase HPLC with acetonitrile/water gradients .
- Validation : Confirm purity via ¹H/¹³C NMR, HRMS, and HPLC (≥95% purity for biological assays) .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer : Essential techniques and their purposes:
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : Use anhydrous THF or DMF to enhance nucleophilic amination efficiency .
- Temperature Control : Maintain 0–5°C during Boc protection to minimize carbamate hydrolysis .
- Catalysis : Add catalytic DMAP (0.1 eq) to accelerate Boc activation .
- Yield Tracking : Compare yields under varying conditions (e.g., 20–80°C) and analyze by HPLC to identify optimal parameters .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Contradiction Analysis :
NMR Peak Splitting : If unexpected multiplicity arises (e.g., piperidine chair-flip), perform variable-temperature NMR to assess conformational dynamics .
Mass Spec Anomalies : Check for adducts (e.g., Na⁺/K⁺) or degradation products (e.g., Boc-deprotected species) via HRMS/MS .
HPLC Purity Discrepancies : Isolate minor peaks via preparative HPLC and characterize structurally to identify side products .
- Cross-Validation : Compare data with analogous compounds (e.g., tert-butyl piperidine derivatives) from literature .
Q. What strategies are effective in studying the hydrolytic stability of the tert-butyl carbamate group in this compound?
- Methodological Answer :
- Accelerated Stability Testing :
- Expose the compound to aqueous buffers (pH 1–10) at 37°C and monitor degradation via HPLC at timed intervals .
- Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots .
- Mechanistic Insight :
- Use LC-MS to identify hydrolysis products (e.g., piperidine-4-amine) and propose cleavage pathways .
- Stabilization strategies: Add antioxidants (e.g., BHT) or lyophilize for long-term storage .
Safety and Handling
- Critical Precautions :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (reported for structurally similar piperidine derivatives) .
- Ventilation : Use fume hoods during synthesis to minimize inhalation risks (acute toxicity reported for related compounds) .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
Data Limitations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
